Cu Electrodeposition: Grain and Hardness Advantages
In a direct comparative study on copper electrodeposition, 1H-benzotriazole-methanol (BTA-MeOH) and 1H-benzotriazole (BTA) were evaluated against a panel of other azole additives. Both BTA-MeOH and BTA, which contain three nitrogen atoms, were found to be significantly more effective than analogs with fewer nitrogen atoms. The resulting Cu films exhibited a 35% reduction in grain size and a 1.5-fold increase in hardness relative to films produced with other BTA derivatives [1].
| Evidence Dimension | Grain size and hardness of electrodeposited copper film |
|---|---|
| Target Compound Data | 35% reduced grain size and 1.5-times higher hardness |
| Comparator Or Baseline | Other BTA-derivatives having fewer nitrogen atoms (e.g., indole, benzimidazole, indazole) |
| Quantified Difference | Grain size reduced by 35%; hardness increased by 50% |
| Conditions | Electrodeposition of Cu films from an electrolyte containing the respective additive |
Why This Matters
For semiconductor and electronics manufacturing, achieving finer grain structures and higher hardness in copper interconnects is critical for improving electromigration resistance and mechanical reliability, directly impacting device performance and longevity.
- [1] Kim, M. J., et al. (2014). Effects of nitrogen atoms of benzotriazole and its derivatives on the properties of electrodeposited Cu films. Thin Solid Films, 550, 421-427. View Source
